2-chloro-N-{2-cyclopentyl-2-[(dimethylsulfamoyl)amino]ethyl}propanamide
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Overview
Description
2-chloro-N-{2-cyclopentyl-2-[(dimethylsulfamoyl)amino]ethyl}propanamide is an organic compound with a complex structure that includes a chloro group, a cyclopentyl ring, and a dimethylsulfamoylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{2-cyclopentyl-2-[(dimethylsulfamoyl)amino]ethyl}propanamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the cyclopentyl ring, the introduction of the dimethylsulfamoylamino group, and the final chlorination step. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the product. Safety measures are also implemented to handle the potentially hazardous reagents and intermediates involved in the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{2-cyclopentyl-2-[(dimethylsulfamoyl)amino]ethyl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. Reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of new derivatives with different functional groups.
Scientific Research Applications
2-chloro-N-{2-cyclopentyl-2-[(dimethylsulfamoyl)amino]ethyl}propanamide has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 2-chloro-N-{2-cyclopentyl-2-[(dimethylsulfamoyl)amino]ethyl}propanamide exerts its effects involves interactions with specific molecular targets and pathways. The chloro group and the dimethylsulfamoylamino group play crucial roles in its reactivity and binding affinity. Detailed studies on its mechanism of action are essential to understand its potential therapeutic and industrial applications.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chloro-substituted amides and sulfonamides, such as:
- 2-Chloro-N-[2-cyclopentyl-2-(methylsulfamoylamino)ethyl]propanamide
- 2-Chloro-N-[2-cyclopentyl-2-(ethylsulfamoylamino)ethyl]propanamide
Uniqueness
What sets 2-chloro-N-{2-cyclopentyl-2-[(dimethylsulfamoyl)amino]ethyl}propanamide apart is its specific combination of functional groups, which confer unique chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-chloro-N-[2-cyclopentyl-2-(dimethylsulfamoylamino)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24ClN3O3S/c1-9(13)12(17)14-8-11(10-6-4-5-7-10)15-20(18,19)16(2)3/h9-11,15H,4-8H2,1-3H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNHXJPLFWXACBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(C1CCCC1)NS(=O)(=O)N(C)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.86 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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